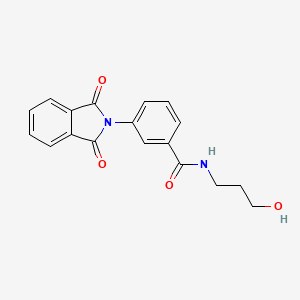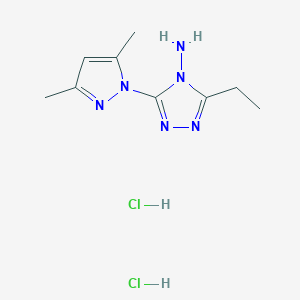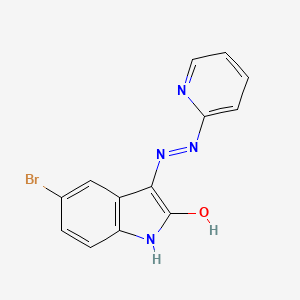
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in various preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid cycle (TCA) and disrupts the energy metabolism of cancer cells.
Mechanism of Action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide targets the mitochondrial TCA cycle, which is essential for the energy metabolism of cancer cells. It inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), resulting in the disruption of the energy metabolism of cancer cells. This compound also induces the production of reactive oxygen species (ROS) and activates the AMP-activated protein kinase (AMPK) pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PDH and α-KGDH, leading to the disruption of the TCA cycle and the energy metabolism of cancer cells. This compound also induces the production of ROS, which leads to oxidative stress and apoptosis of cancer cells. Additionally, this compound activates the AMPK pathway, which plays a role in regulating cellular energy metabolism and apoptosis.
Advantages and Limitations for Lab Experiments
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide has several advantages for lab experiments. It has shown efficacy against various types of cancer cells and has been found to enhance the efficacy of other anticancer agents. This compound can be easily synthesized in high yield and purity, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cancer cells. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully established.
Future Directions
There are several future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide. One area of research is to further elucidate its mechanism of action and its effects on cancer cells. Another area of research is to investigate the safety and efficacy of this compound in clinical trials, particularly in combination with other anticancer agents. Additionally, research could focus on developing new analogs of this compound with improved potency and selectivity for cancer cells. Overall, this compound has shown promising results as an anticancer agent, and further research is needed to fully understand its potential for cancer treatment.
Synthesis Methods
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide is synthesized by condensation of this compound with phosphorus oxychloride in the presence of triethylamine. The resulting compound is purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzamide has been extensively studied in preclinical and clinical studies for its anticancer activity. It has been shown to be effective against various types of cancer, including pancreatic, lung, and ovarian cancer. This compound has been found to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and paclitaxel.
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-10-4-9-19-16(22)12-5-3-6-13(11-12)20-17(23)14-7-1-2-8-15(14)18(20)24/h1-3,5-8,11,21H,4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJURAZLDGZUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)

![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![5-(4-biphenylyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021938.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5021945.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)
![2-methoxy-N-propyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B5021952.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5022003.png)
![2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5022004.png)
![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)